molecular formula C11H20N2O3 B1525287 Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate CAS No. 864448-41-9

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Cat. No. B1525287
M. Wt: 228.29 g/mol
InChI Key: SYYVJJWPPNEPGD-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the CAS Number: 864448-41-9 . It has a molecular weight of 228.29 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 324.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.7±3.0 kJ/mol, and it has a flash point of 150.3±27.9 °C . The compound has a molar refractivity of 59.1±0.3 cm^3, and its polar surface area is 51 Å^2 .

Scientific Research Applications

Chiral Ligand Synthesis

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate has been utilized in the synthesis of chiral 2-endo-substituted 9-oxabispidines. These compounds have been applied as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning et al., 2009).

Molecular Structure Analysis

The compound has been synthesized as a cyclic amino acid ester and characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Synthesis of Diazabicyclo[3.3.1]nonane Derivatives

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate has been involved in the synthesis of various derivatives of 3,7-diazabicyclo[3.3.1]nonane, which are important for understanding the behavior of these compounds under different conditions, such as electron impact studies (Kuznetsov et al., 1990).

Conformational Studies

The compound has been used in studies focusing on the conformation and molecular structure of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide. These studies involve 1H and 13C NMR spectroscopy and X-ray diffraction analysis to understand the compounds' preferred conformation in various solvents (Fernández et al., 1992).

Spirocyclic Compounds Synthesis

It's involved in the synthesis of spirocyclic 3-oxotetrahydrofurans, which serve as scaffolds for preparing other potential biologically active heterocyclic compounds. This highlights its role in creating new molecular structures with potential therapeutic applications (Moskalenko & Boev, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYVJJWPPNEPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697047
Record name tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

CAS RN

864448-41-9
Record name tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
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Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
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Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 4
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 5
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 6
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Citations

For This Compound
1
Citations
N Tsuno, A Yukimasa, O Yoshida, S Suzuki… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel …
Number of citations: 13 www.sciencedirect.com

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